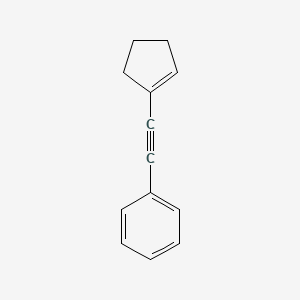
(1-Cyclopenten-1-ylethynyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is a derivative of benzene, where a cyclopentene ring is attached to the benzene ring through an ethynyl linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-Cyclopenten-1-ylethynyl)benzene can be achieved through several methods. One common approach involves the reaction of cyclopentenone with phenylacetylene in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the use of palladium or ruthenium catalysts to facilitate the coupling reaction .
Another method involves the use of organocerium reagents, generated in situ from aryl and heteroaryl lithium compounds, which react with cycloalkanones to provide alkoxides. The addition of MsCl or SOCl2 with DBU gives aryl-substituted cycloalkenes in good yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic processes, utilizing palladium or ruthenium catalysts to ensure high yields and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
(1-Cyclopenten-1-ylethynyl)benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into cyclopentyl derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are typical.
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopentenone derivatives, while reduction can produce cyclopentylbenzene.
Applications De Recherche Scientifique
(1-Cyclopenten-1-ylethynyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex cyclic structures.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of (1-Cyclopenten-1-ylethynyl)benzene involves its interaction with various molecular targets and pathways. In electrophilic aromatic substitution reactions, the compound forms a sigma complex with the electrophile, followed by the loss of a proton to regenerate the aromatic system . The specific pathways and targets depend on the nature of the reaction and the functional groups involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopentene: A simple cycloalkene with similar structural features but lacking the benzene ring.
Phenylacetylene: Contains a phenyl group attached to an ethynyl group, similar to the ethynyl linkage in (1-Cyclopenten-1-ylethynyl)benzene.
Cyclopentylbenzene: A derivative where the cyclopentene ring is fully saturated.
Uniqueness
This compound is unique due to its combination of a cyclopentene ring and a benzene ring connected through an ethynyl linkage. This structure imparts distinct chemical properties and reactivity, making it valuable in various applications .
Propriétés
Numéro CAS |
55110-61-7 |
|---|---|
Formule moléculaire |
C13H12 |
Poids moléculaire |
168.23 g/mol |
Nom IUPAC |
2-(cyclopenten-1-yl)ethynylbenzene |
InChI |
InChI=1S/C13H12/c1-2-6-12(7-3-1)10-11-13-8-4-5-9-13/h1-3,6-8H,4-5,9H2 |
Clé InChI |
ACZRJBFIJYKISS-UHFFFAOYSA-N |
SMILES canonique |
C1CC=C(C1)C#CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1,3-Bis[(1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluoronon-1-en-1-yl)oxy]benzene](/img/structure/B14642356.png)
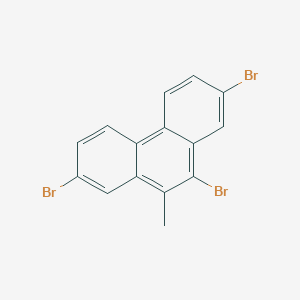
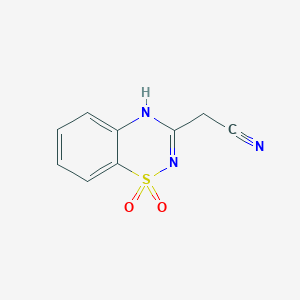



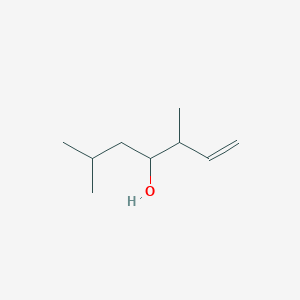

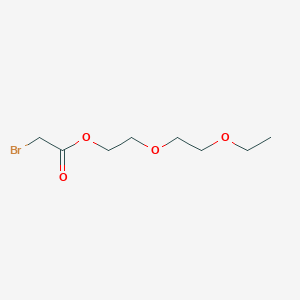

![N-[4-(2,4-Dichlorophenoxy)but-2-yn-1-yl]-N-methylaniline](/img/structure/B14642421.png)
![Bicyclo[10.1.0]tridec-1-ene](/img/structure/B14642424.png)
